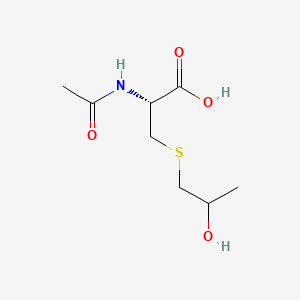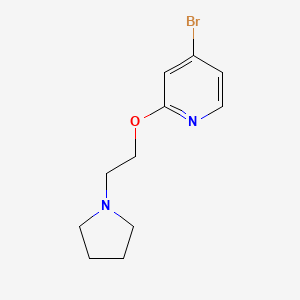
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a chemical compound with the molecular formula C12H17BrN2O It is characterized by the presence of a bromine atom at the 4th position of the pyridine ring and a pyrrolidine group attached via an ethoxy linker at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine typically involves the following steps:
Bromination: The starting material, 2-(2-(pyrrolidin-1-yl)ethoxy)pyridine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-methoxy-6-(pyrrolidin-1-yl)pyridine
- 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline
- 2-Bromo-4’-(1-pyrrolidinyl)acetophenone
Uniqueness
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and a pyrrolidine group. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C11H15BrN2O |
|---|---|
分子量 |
271.15 g/mol |
IUPAC 名称 |
4-bromo-2-(2-pyrrolidin-1-ylethoxy)pyridine |
InChI |
InChI=1S/C11H15BrN2O/c12-10-3-4-13-11(9-10)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 |
InChI 键 |
AKFBLMBLNZHOIV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCOC2=NC=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




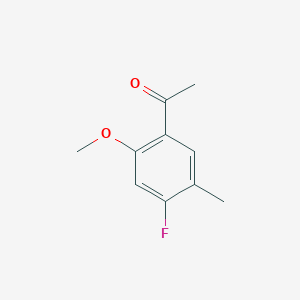

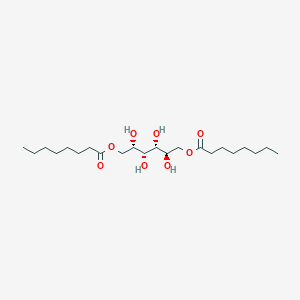
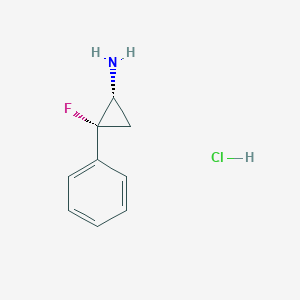
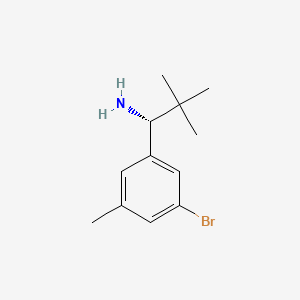
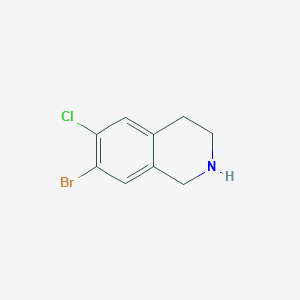
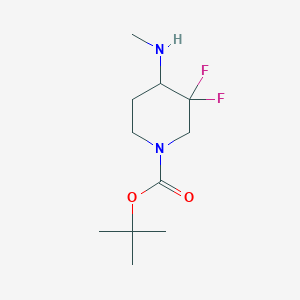


![tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B12830520.png)
